4,4,5,5-Tetramethyl-2-(p-tolyl)-1,3,2-dioxaborolane
Overview
Description
4,4,5,5-Tetramethyl-2-(p-tolyl)-1,3,2-dioxaborolane is an organoboron compound widely used in organic synthesis. It is known for its stability and reactivity, making it a valuable reagent in various chemical transformations, particularly in cross-coupling reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
4,4,5,5-Tetramethyl-2-(p-tolyl)-1,3,2-dioxaborolane can be synthesized through several methods. One common approach involves the reaction of p-tolylboronic acid with pinacol in the presence of a dehydrating agent such as toluene . The reaction is typically carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound often involves continuous flow processes to enhance efficiency and yield. The use of automated systems allows for precise control over reaction parameters, leading to consistent product quality.
Chemical Reactions Analysis
Types of Reactions
4,4,5,5-Tetramethyl-2-(p-tolyl)-1,3,2-dioxaborolane undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form corresponding boronic acids.
Reduction: It can be reduced to form boronates.
Substitution: It participates in substitution reactions, particularly in Suzuki-Miyaura cross-coupling reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Palladium catalysts and bases like potassium carbonate are commonly employed in cross-coupling reactions.
Major Products
The major products formed from these reactions include boronic acids, boronates, and various substituted aromatic compounds, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
4,4,5,5-Tetramethyl-2-(p-tolyl)-1,3,2-dioxaborolane has a wide range of applications in scientific research:
Biology: It is used in the development of boron-containing drugs and as a tool for studying biological processes involving boron.
Industry: It is used in the production of advanced materials, including polymers and electronic components.
Mechanism of Action
The mechanism by which 4,4,5,5-Tetramethyl-2-(p-tolyl)-1,3,2-dioxaborolane exerts its effects involves the formation of boron-carbon bonds. In cross-coupling reactions, the compound acts as a boron source, facilitating the transfer of boron to the target molecule. The molecular targets and pathways involved depend on the specific reaction and application.
Comparison with Similar Compounds
Similar Compounds
- 4,4,5,5-Tetramethyl-2-(4-nitrophenyl)-1,3,2-dioxaborolane
- 4,4,5,5-Tetramethyl-2-(4-methoxyphenyl)-1,3,2-dioxaborolane
Uniqueness
4,4,5,5-Tetramethyl-2-(p-tolyl)-1,3,2-dioxaborolane is unique due to its stability and reactivity, making it particularly suitable for use in cross-coupling reactions. Its ability to form stable boron-carbon bonds under mild conditions sets it apart from other similar compounds .
Properties
IUPAC Name |
4,4,5,5-tetramethyl-2-(4-methylphenyl)-1,3,2-dioxaborolane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19BO2/c1-10-6-8-11(9-7-10)14-15-12(2,3)13(4,5)16-14/h6-9H,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKSSEDDAXXEPCP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19BO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90378841 | |
Record name | 4,4,5,5-Tetramethyl-2-(4-methylphenyl)-1,3,2-dioxaborolane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90378841 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
195062-57-8 | |
Record name | 4,4,5,5-Tetramethyl-2-(4-methylphenyl)-1,3,2-dioxaborolane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90378841 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4,4,5,5-Tetramethyl-2-(p-tolyl)-1,3,2-dioxaborolane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of 4,4,5,5-Tetramethyl-2-(p-tolyl)-1,3,2-dioxaborolane in the electrochemical defluorination reaction described in the research?
A1: The research paper describes a novel electrochemical method for activating and functionalizing carbon-fluorine (C-F) bonds under oxidative conditions []. In this specific reaction, this compound acts as a nucleophile. Following the electrochemical activation of the C-F bond in 1-fluoroadamantane, this boronic ester attacks the electron-deficient carbon center. This results in the substitution of the fluorine atom with the p-tolyl group, yielding p-(1-adamantyl)toluene with a 52% yield [].
Q2: Are there alternative nucleophiles that could be used in this reaction?
A2: Yes, the researchers demonstrated the versatility of their method by successfully incorporating another nucleophile, allyltrimethylsilane. This resulted in the formation of 1-allyladamantane with a 72% yield []. The successful use of different nucleophiles suggests that this electrochemical defluorination strategy could potentially be applicable to a broader range of substrates and functionalization reactions.
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